1-Benzylazetidin-3-amine dihydrochloride

Medicinal Chemistry Property Prediction Lipophilicity

Medicinal chemists requiring lipophilic azetidine scaffolds for CNS or kinase inhibitor programs face solubility and permeability limitations with simpler 3-aminoazetidine (LogP ~0.07). This benzyl-substituted analog (LogP 1.67) directly addresses that gap. • **Key advantage**: 20× higher lipophilicity enables blood-brain barrier penetration without post-synthetic modifications. • **Handling benefit**: Dihydrochloride salt form is water-soluble for direct aqueous-phase amide couplings. • **Specification**: 95% purity, stable powder for HTS library synthesis and SAR exploration. Supplied with batch-specific COA. Available for immediate R&D shipment.

Molecular Formula C10H16Cl2N2
Molecular Weight 235.152
CAS No. 1307683-81-3
Cat. No. B578797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylazetidin-3-amine dihydrochloride
CAS1307683-81-3
Molecular FormulaC10H16Cl2N2
Molecular Weight235.152
Structural Identifiers
SMILESC1C(CN1CC2=CC=CC=C2)N.Cl.Cl
InChIInChI=1S/C10H14N2.2ClH/c11-10-7-12(8-10)6-9-4-2-1-3-5-9;;/h1-5,10H,6-8,11H2;2*1H
InChIKeyHSJBWUKPJLINKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzylazetidin-3-amine Dihydrochloride: Azetidine Building Block


1-Benzylazetidin-3-amine dihydrochloride (CAS 1307683-81-3) is a salt form of a substituted azetidine, a four-membered nitrogen-containing heterocycle. The compound is characterized by a benzyl group on the azetidine nitrogen and a primary amine at the 3-position, with two hydrochloride counterions . It is primarily utilized as a versatile building block in medicinal chemistry and drug discovery for the construction of more complex molecular architectures, particularly in the synthesis of kinase inhibitors and other bioactive molecules .

1-Benzylazetidin-3-amine Dihydrochloride: Non-Interchangeability


Direct substitution with common, less elaborate azetidine building blocks like 3-aminoazetidine dihydrochloride is not straightforward due to significant differences in physicochemical properties that directly impact reaction design and product purification. The benzyl substituent on 1-Benzylazetidin-3-amine dihydrochloride imparts a much higher lipophilicity, with a predicted LogP of 1.6731 , compared to a consensus LogP of 0.07 for 3-aminoazetidine dihydrochloride . This over 20-fold increase in lipophilicity fundamentally alters its solubility profile and partition behavior in biphasic systems, making it a distinct synthetic intermediate that requires different handling and purification strategies than its unsubstituted counterpart. Therefore, it cannot be considered a generic or interchangeable member of its class.

1-Benzylazetidin-3-amine Dihydrochloride: Comparative Evidence


Lipophilicity vs. 3-Aminoazetidine Dihydrochloride

The benzyl substituent on the target compound substantially increases its lipophilicity compared to the unsubstituted azetidine core. This is a critical parameter for predicting membrane permeability and partition coefficients in synthetic workups. The target compound has a predicted LogP of 1.6731 , while 3-aminoazetidine dihydrochloride has a consensus LogP of 0.07, based on an average of five computational methods . This difference of over 1.6 LogP units signifies a more than 20-fold difference in predicted octanol-water partition coefficient, classifying the target compound as significantly more lipophilic.

Medicinal Chemistry Property Prediction Lipophilicity

Aqueous Solubility vs. Free Base

The dihydrochloride salt form of the target compound is expected to be soluble in water and lower alcohols due to its ionic nature . This contrasts sharply with its free base counterpart, 1-benzylazetidin-3-amine (CAS 223381-58-6), which is reported to be insoluble in water . This differential solubility is a direct consequence of the salt formation, which enhances the compound's handling and utility in aqueous reaction media.

Formulation Science Synthetic Chemistry Solubility

Purity Grade vs. Free Base

The target compound, 1-Benzylazetidin-3-amine dihydrochloride, is readily available for purchase with a standard commercial purity specification of 95% . This compares to the free base, 1-Benzylazetidin-3-amine, which is offered at higher minimum purity grades of 97% by multiple suppliers . This difference in commercial specifications reflects the inherent stability and ease of purification of the respective forms, with the salt often being a more robust and readily isolated intermediate.

Chemical Procurement Quality Control Synthetic Intermediates

3-Aminoazetidine Potency in P2Y12 Antagonists

In a medicinal chemistry program for P2Y12 receptor antagonists, replacing a central piperazine ring with a 3-aminoazetidine scaffold resulted in a dramatic improvement in binding affinity. The piperazine-containing compound (1) had an IC50 of 0.33 μM, whereas the 3-aminoazetidine analog (3) achieved an IC50 of 0.0062 μM . This 53-fold increase in potency underscores the value of the azetidine core as a privileged scaffold for optimizing target engagement, directly supporting the selection of 1-Benzylazetidin-3-amine dihydrochloride as a functionalized derivative for similar medicinal chemistry campaigns.

Drug Discovery Medicinal Chemistry P2Y12 Antagonist

1-Benzylazetidin-3-amine Dihydrochloride: Research Applications


Kinase Inhibitor and CNS-Penetrant Synthesis

The significantly higher predicted LogP (1.6731) of this compound compared to simpler azetidine salts (LogP ~0.07) makes it the preferred starting material for designing and synthesizing lipophilic drug candidates . This is particularly relevant for programs targeting central nervous system (CNS) disorders, where a higher LogP is often required to achieve sufficient blood-brain barrier permeability. Researchers can directly incorporate this building block into their synthetic route, avoiding subsequent lipophilicity-enhancing modifications.

Aqueous-Phase Amide Coupling

The dihydrochloride salt form provides the distinct advantage of being soluble in water and lower alcohols, unlike its water-insoluble free base . This allows for its direct use in aqueous-phase reactions, such as amide couplings with water-soluble carboxylic acids or sulfonyl chlorides. This simplifies reaction setup, eliminates the need for organic co-solvents in some cases, and can improve the yield and purity of the resulting amide or sulfonamide products.

HTS Library Synthesis

The combination of a well-defined purity specification (95%) , aqueous solubility for easy handling, and a proven track record of the 3-aminoazetidine core in improving target potency (as seen with P2Y12 antagonists) positions this compound as an ideal building block for synthesizing diverse compound libraries for HTS. Its primary amine is a versatile handle for generating a wide array of analogs through parallel synthesis, making it a cost-effective and scientifically sound choice for hit-finding and lead-optimization campaigns.

Late-Stage Functionalization Scaffold

For medicinal chemists optimizing a lead series, the benzyl group on the azetidine nitrogen offers a useful handle for further diversification or for modulating the molecule's overall properties. The stability of the dihydrochloride salt ensures it can withstand various reaction conditions. This makes it a reliable and versatile intermediate for introducing the azetidine scaffold into more complex molecules at various stages of a synthetic sequence, supporting iterative SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzylazetidin-3-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.